Carbonochloridic acid, docosyl ester
Description
Carbonochloridic acid, docosyl ester (chemical formula: C₂₃H₄₅ClO₂; molecular weight: 377.06 g/mol) is a long-chain alkyl chloroformate, characterized by a docosyl (C₂₂) hydrocarbon group bonded to a chlorocarbonate functional group (-O-CO-Cl). This compound belongs to the class of carbonochloridic acid esters (chloroformates), which are reactive intermediates widely used in organic synthesis for introducing protective groups, forming mixed carbonates, and synthesizing polymers . The docosyl ester’s extended alkyl chain confers unique physicochemical properties, such as high hydrophobicity and low volatility, distinguishing it from shorter-chain analogs like ethyl or methyl chloroformates .
Properties
CAS No. |
81691-95-4 |
|---|---|
Molecular Formula |
C23H45ClO2 |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
docosyl carbonochloridate |
InChI |
InChI=1S/C23H45ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23(24)25/h2-22H2,1H3 |
InChI Key |
NFYKLLIJAJFTQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity : Research indicates that derivatives of carbonochloridic acid compounds exhibit antitumor properties. For instance, similar compounds have been studied for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells. A study highlighted that chloroacetic acid derivatives can inhibit cancer cell growth when used in combination with other therapeutic agents .
- Drug Delivery Systems : Carbonochloridic acid esters are explored for their role in drug delivery systems. Their amphiphilic nature allows them to form micelles or liposomes, enhancing the bioavailability of hydrophobic drugs. This property is particularly valuable in the development of targeted therapies for various diseases.
Cosmetic Applications
- Emulsifiers : Carbonochloridic acid, docosyl ester serves as an effective emulsifier in cosmetic formulations. It helps stabilize emulsions by reducing surface tension between oil and water phases, promoting a smooth texture in creams and lotions.
- Skin Conditioning Agents : The compound also acts as a skin conditioning agent, providing moisturizing benefits and improving skin feel. Its long-chain fatty acid structure enhances skin penetration and retention of moisture.
Food Industry Applications
- Food Additives : In the food industry, carbonochloridic acid esters are investigated for use as food additives. They may function as emulsifiers or stabilizers in various food products, enhancing texture and shelf life.
- Flavoring Agents : There is potential for these compounds to be used as flavoring agents due to their ability to dissolve other flavor compounds effectively.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antitumor agents | Induces apoptosis in cancer cells |
| Drug delivery systems | Enhances bioavailability | |
| Cosmetics | Emulsifiers | Stabilizes emulsions |
| Skin conditioning agents | Improves moisture retention | |
| Food Industry | Food additives | Enhances texture and shelf life |
| Flavoring agents | Dissolves flavor compounds effectively |
Case Studies
- Antitumor Research : A study on chloroacetic acid derivatives demonstrated significant antitumor activity against various cancer cell lines. The research indicated that these compounds could be effective when combined with existing chemotherapy drugs .
- Cosmetic Formulation : In a formulation study, carbonochloridic acid esters were incorporated into moisturizers, showing improved skin hydration compared to formulations without these esters. The results highlighted their effectiveness as skin conditioning agents.
- Food Product Development : A pilot study assessed the use of carbonochloridic acid esters in salad dressings as emulsifiers. The findings revealed enhanced stability and texture compared to traditional emulsifiers, suggesting a promising application in food technology.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Chloroformates share the general structure R-O-CO-Cl , where R is an alkyl or aryl group. Key structural variations among analogs influence their reactivity and applications:
Key Observations :
- Chain Length vs. Reactivity: Shorter-chain chloroformates (e.g., ethyl) exhibit higher reactivity due to reduced steric hindrance, enabling faster nucleophilic substitutions. The docosyl ester’s long chain slows reactions but enhances stability in nonpolar environments .
- Volatility : Ethyl chloroformate (bp: 93–95°C) is volatile, whereas the docosyl ester is likely a solid at room temperature with negligible vapor pressure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Carbonochloridic acid, docosyl ester, and how can reaction parameters (e.g., solvent, temperature) be adjusted to improve yield?
- Methodology : React chloroformic acid chloride (ClCOCl) with docosanol (C22H45OH) in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl. Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios (1:1 acid chloride:alcohol) are critical. Elevated temperatures (40–60°C) may enhance reaction rates but must avoid decomposition .
- Optimization : Monitor reaction progress via TLC or FT-IR for C=O (1740–1720 cm⁻¹) and Cl-C=O (1800–1770 cm⁻¹) stretches. Purify via column chromatography using non-polar solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from analogous esters?
- Techniques :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify the docosyl chain (δ 0.8–1.5 ppm for CH3 and CH2 groups) and ester carbonyl (δ 165–170 ppm).
- FT-IR : Ester C=O (1720–1740 cm⁻¹) and Cl-C=O (1770–1800 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~428 (C23H45ClO2+).
Q. How does the hydrolysis of this compound proceed under acidic versus alkaline conditions, and what products are formed?
- Acidic Hydrolysis (AAC2 mechanism) : Yields chloroformic acid (ClCOOH, unstable) and docosanol. The acid typically decomposes to CO2 and HCl, complicating product isolation .
- Alkaline Hydrolysis (BAC2 mechanism) : Forms carboxylate salts (ClCOO⁻Na⁺) and docosanol. Requires prolonged heating due to the ester’s hydrophobicity. Surfactants or phase-transfer catalysts may improve reaction efficiency .
Advanced Research Questions
Q. What experimental artifacts arise in thermal stability studies of this compound, and how can protocols mitigate these issues?
- Contradictions : Discrepancies in decomposition temperatures may stem from moisture exposure or solvent residues. Thermogravimetric analysis (TGA) under inert atmosphere (N2) reveals decomposition >150°C.
- Mitigation : Use rigorously dried samples and anhydrous solvents. Monitor via differential scanning calorimetry (DSC) to detect exothermic decomposition events .
Q. How does the docosyl chain influence the ester’s solubility and reactivity in non-polar vs. polar aprotic solvents, and what implications does this have for synthetic applications?
- Solubility : The long alkyl chain enhances solubility in non-polar solvents (hexane, toluene) but reduces reactivity in polar media (DMF, acetonitrile).
- Reactivity Design : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve nucleophilic reactions (e.g., transesterification) .
Q. What competing pathways occur when using this compound as an acylating agent, and how can selectivity be achieved?
- Competing Reactions : Hydrolysis (from trace moisture) or nucleophilic attack at the chlorine atom instead of the carbonyl carbon.
- Selectivity : Employ anhydrous conditions and low temperatures (–10°C). Pre-activate nucleophiles (e.g., Grignard reagents) to favor acyl transfer over substitution .
Q. How can computational models (e.g., DFT) predict the electronic structure and reactivity of this compound, and validate experimental kinetic data?
- Approach : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Simulate hydrolysis pathways to compare activation energies under acidic/alkaline conditions.
- Validation : Correlate computed reaction barriers with experimental rate constants (e.g., Arrhenius plots) to refine mechanistic insights .
Methodological Notes
- Contradiction Resolution : Conflicting data on ester stability often arise from impurities or inadequate characterization. Cross-validate results using multiple techniques (e.g., NMR, HPLC) .
- Synthetic Scalability : The ester’s hydrophobicity necessitates solvent systems that balance solubility and reactivity, such as THF/water emulsions with surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
